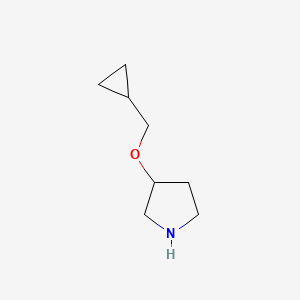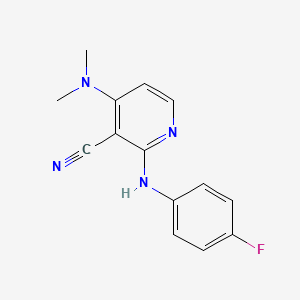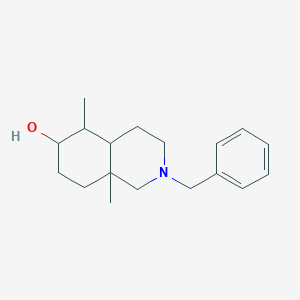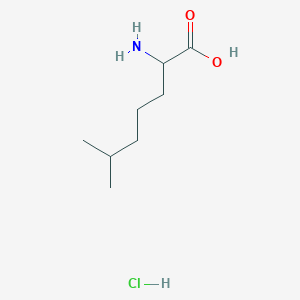![molecular formula C16H23N3O3S2 B2419400 1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea CAS No. 1023562-12-0](/img/structure/B2419400.png)
1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea consists of a cyclohexyl group, a sulfonylacetyl group, and a 4-methylphenyl group . The compound has a complex structure with multiple functional groups, contributing to its unique chemical properties .
Scientific Research Applications
Anticancer Activities
- Cytotoxicity Against Cancer Cell Lines: Thiourea derivatives have demonstrated potential anticancer activities. For instance, certain thiourea derivatives exhibited significant cytotoxicity against HeLa cell lines in vitro, showing more potent effects than hydroxyurea (Ruswanto et al., 2015).
Antimicrobial Properties
- Novel Thiourea Derivatives as Antimicrobials: Thiourea compounds have been synthesized to explore their antimicrobial activities. These include derivatives like isothiocyanatosulfonamides and 1,3-disubstituted thioureas, which were found to have significant antimicrobial properties (El-Gaby et al., 2002).
Ophthalmological Applications
- Inhibitors for Glaucoma Treatment: Sulfonamide-derived thiourea compounds have shown strong affinities for carbonic anhydrase isozymes, relevant for glaucoma treatment. These compounds demonstrated topical intraocular pressure-lowering effects in rabbit models, indicating their potential as novel antiglaucoma drugs (Casini et al., 2000).
Enzyme Inhibition and Sensing Applications
- Enzyme Inhibitors and Mercury Sensors: Thiourea derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. Some compounds also exhibited potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).
Chemical Synthesis and Catalysis
- Catalysts in Asymmetric Reactions: Thiourea derivatives derived from amino alcohols have been used to catalyze asymmetric reactions, such as the Morita-Baylis-Hillman reaction, highlighting their utility in synthetic organic chemistry (Lattanzi, 2007).
Insecticidal Activities
- Synthesis of Insecticidal Compounds: Novel thiourea compounds have been synthesized with insecticidal activities, indicating their potential use in pest control and agricultural applications (Jia, 2015).
Molecular Docking and Drug Development
- Molecular Docking Studies: Thiourea derivatives have been subjected to in vitro and in silico molecular docking studies, which are crucial in drug development, especially for targeting diseases like tuberculosis and cancer (Haribabu et al., 2015).
Photoluminescence Studies
- Photoluminescence and Chromium(VI) Detection: Certain thiourea compounds exhibit photoluminescence properties, which have been utilized in analytical chemistry for detecting elements like chromium(VI) (Sunil & Rao, 2015).
properties
IUPAC Name |
1-cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWKKNOBFAFETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)


![2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2419324.png)
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)

![N-{4-[7-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B2419330.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)
![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)

![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)